molecular formula C14H15ClN4O B12214102 [4-(2-chlorophenyl)piperazin-1-yl](1H-imidazol-1-yl)methanone

[4-(2-chlorophenyl)piperazin-1-yl](1H-imidazol-1-yl)methanone

Cat. No.: B12214102
M. Wt: 290.75 g/mol
InChI Key: LGBAWQZMYOLODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Chloro-phenyl)-piperazin-1-yl]-imidazol-1-yl-methanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of [4-(2-Chloro-phenyl)-piperazin-1-yl]-imidazol-1-yl-methanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

[4-(2-Chloro-phenyl)-piperazin-1-yl]-imidazol-1-yl-methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2-Chloro-phenyl)-piperazin-1-yl]-imidazol-1-yl-methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . What sets [4-(2-Chloro-phenyl)-piperazin-1-yl]-imidazol-1-yl-methanone apart is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes

Properties

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-imidazol-1-ylmethanone

InChI

InChI=1S/C14H15ClN4O/c15-12-3-1-2-4-13(12)17-7-9-18(10-8-17)14(20)19-6-5-16-11-19/h1-6,11H,7-10H2

InChI Key

LGBAWQZMYOLODD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.